molecular formula C15H13NO2 B14602337 1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione CAS No. 61120-12-5

1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione

Cat. No.: B14602337
CAS No.: 61120-12-5
M. Wt: 239.27 g/mol
InChI Key: PNUCRNDEEGWNHS-UHFFFAOYSA-N
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Description

1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a methylamino group attached to a phenyl ring, which is further connected to a phenylethane-1,2-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione typically involves the reaction of 4-(methylamino)benzaldehyde with benzil in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Phenethylamine: Shares a similar phenyl-ethyl structure but lacks the ketone groups.

    Ephedrine: Contains a similar phenyl-ethyl structure with an additional hydroxyl group and methylamino group.

    Methiopropamine: Structurally related with a thiophene ring instead of a phenyl ring.

Uniqueness: 1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its dual ketone structure and methylamino substitution make it a versatile compound for various synthetic and research applications.

Properties

CAS No.

61120-12-5

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

1-[4-(methylamino)phenyl]-2-phenylethane-1,2-dione

InChI

InChI=1S/C15H13NO2/c1-16-13-9-7-12(8-10-13)15(18)14(17)11-5-3-2-4-6-11/h2-10,16H,1H3

InChI Key

PNUCRNDEEGWNHS-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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